6-Chloro-2-methylimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
6-chloro-2-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-6-4-11-5-7(9)2-3-8(11)10-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDRZNBSRWKRPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560104 | |
| Record name | 6-Chloro-2-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13583-92-1 | |
| Record name | 6-Chloro-2-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 6-Chloro-2-methylimidazo[1,2-a]pyridine
For Immediate Release to the Scientific Community
[SHANGHAI, CN – January 27, 2026] – The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a variety of clinically significant molecules.[1][2] This guide delves into the potential mechanisms of action of a specific derivative, 6-Chloro-2-methylimidazo[1,2-a]pyridine, synthesizing current understanding and proposing avenues for future investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising compound.
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine heterocyclic system is a privileged scaffold in drug discovery, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anxiolytic, hypnotic, anticancer, and antitubercular properties.[1][3][4][5] The substitution pattern on this bicyclic ring system profoundly influences its pharmacological profile. The presence of a chlorine atom at the 6-position, in particular, has been associated with potent anticancer and antitubercular activities, making 6-Chloro-2-methylimidazo[1,2-a]pyridine a molecule of significant interest for further mechanistic exploration.
Proposed Mechanisms of Action: A Dual Threat to Cancer and Tuberculosis
Based on extensive analysis of existing literature on closely related analogues, 6-Chloro-2-methylimidazo[1,2-a]pyridine is hypothesized to exert its therapeutic effects through two primary, yet distinct, mechanisms of action: induction of apoptosis and cell cycle arrest in cancer cells via inhibition of the PI3K/AKT/mTOR signaling pathway, and disruption of the respiratory chain in Mycobacterium tuberculosis by targeting the cytochrome bc1 complex.
Anticancer Activity: Deciphering the Pro-Apoptotic and Anti-Proliferative Effects
Several studies on 6-substituted imidazo[1,2-a]pyridine derivatives have highlighted their potential as anticancer agents.[6][7] The proposed mechanism centers on the compound's ability to modulate critical signaling pathways that govern cell survival and proliferation.
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[8][9][10] Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα, the p110α catalytic subunit of PI3K.[1][3][8][9]
It is postulated that 6-Chloro-2-methylimidazo[1,2-a]pyridine binds to the ATP-binding site of PI3Kα, inhibiting its kinase activity. This leads to a downstream cascade of events, including the reduced phosphorylation of AKT at Ser473 and subsequent deactivation of mTOR.[1][3] The inhibition of this pro-survival pathway is a critical event that shifts the cellular balance towards apoptosis.
Signaling Pathway: PI3K/AKT/mTOR Inhibition
Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway.
The inhibition of the PI3K/AKT/mTOR pathway culminates in the induction of apoptosis, or programmed cell death. Evidence from related compounds suggests that this occurs through the intrinsic mitochondrial pathway.[1][3] Key events in this proposed mechanism include:
-
Upregulation of Pro-Apoptotic Proteins: A decrease in AKT activity leads to the upregulation of pro-apoptotic proteins such as BAX.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): BAX translocates to the mitochondria, leading to the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates. Studies on similar imidazo[1,2-a]pyridines have shown activation of caspase-3 and caspase-8.[6]
-
p53-Mediated Apoptosis: There is also evidence to suggest a role for the tumor suppressor protein p53 in the apoptotic process induced by some imidazo[1,2-a]pyridine derivatives.[1][3] Inhibition of the AKT/mTOR pathway can lead to the stabilization and activation of p53, which can further promote apoptosis.
Signaling Pathway: Intrinsic Apoptosis
Caption: Proposed induction of intrinsic apoptosis.
Antitubercular Activity: Targeting the Mycobacterial Respiratory Chain
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutics with novel mechanisms of action.[4][5] Imidazo[1,2-a]pyridine derivatives have shown significant promise as antitubercular agents, with the 6-chloro substitution being a key determinant of potency.
The proposed mechanism of antitubercular action for 6-Chloro-2-methylimidazo[1,2-a]pyridine is the inhibition of the cytochrome bc1 complex (also known as complex III) in the electron transport chain of Mycobacterium tuberculosis.[11][12][13][14] This complex is essential for cellular respiration and ATP synthesis.
The cytochrome bc1 complex facilitates the transfer of electrons from menaquinol to cytochrome c, a process coupled to the pumping of protons across the inner membrane, which generates the proton motive force required for ATP synthesis. It is hypothesized that 6-Chloro-2-methylimidazo[1,2-a]pyridine binds to the QcrB subunit of the cytochrome bc1 complex, obstructing the quinol oxidation (Qo) site and thereby inhibiting electron flow.[12][13] This disruption of the respiratory chain leads to a depletion of cellular ATP levels and ultimately results in bacterial cell death.
Signaling Pathway: Inhibition of Mycobacterial Respiration
Caption: Proposed inhibition of the M. tuberculosis respiratory chain.
Experimental Validation: A Guide to Key Protocols
To empirically validate the proposed mechanisms of action for 6-Chloro-2-methylimidazo[1,2-a]pyridine, a series of well-established in vitro assays are recommended.
Anticancer Activity Assays
Workflow for Anticancer Evaluation
Caption: Experimental workflow for anticancer evaluation.
Homogeneous Time-Resolved Fluorescence (HTRF) assays are a robust method for quantifying PI3Kα activity.[15][16][17]
Principle: This assay measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3Kα. The detection system utilizes a competitive immunoassay format.
Step-by-Step Protocol:
-
Reaction Setup: In a 384-well plate, combine recombinant human PI3Kα enzyme, the substrate PIP2, and ATP in a reaction buffer.
-
Compound Addition: Add varying concentrations of 6-Chloro-2-methylimidazo[1,2-a]pyridine to the wells. Include appropriate positive (known PI3Kα inhibitor) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).
-
Detection: Stop the reaction and add the HTRF detection reagents, which include a GST-tagged PH domain that binds to PIP3, a europium cryptate-labeled anti-GST antibody, and an allophycocyanin (APC)-labeled biotinylated-PIP3 tracer.
-
Signal Measurement: After another incubation period, read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (APC) and 620 nm (europium cryptate). The HTRF ratio (665/620) is inversely proportional to the amount of PIP3 produced.
-
Data Analysis: Calculate the IC50 value for 6-Chloro-2-methylimidazo[1,2-a]pyridine by plotting the HTRF ratio against the compound concentration.
This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a key indicator of intrinsic apoptosis.[18][19][20][21][22]
Principle: Cells are fractionated to separate the cytosolic and mitochondrial components. The presence of cytochrome c in each fraction is then detected by Western blotting.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with 6-Chloro-2-methylimidazo[1,2-a]pyridine for a specified time. Include untreated cells as a negative control and a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Cell Harvesting and Lysis: Harvest the cells and resuspend them in a cytosol extraction buffer.
-
Fractionation: Homogenize the cells and centrifuge to pellet the mitochondria. The supernatant contains the cytosolic fraction.
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for cytochrome c, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in cytochrome c in the cytosolic fraction of treated cells compared to control cells indicates apoptosis.
Fluorometric or colorimetric assays can be used to measure the activity of key caspases.[23][24][25][26][27]
Principle: These assays utilize specific peptide substrates conjugated to a fluorophore or a chromophore. Cleavage of the substrate by the corresponding active caspase releases the reporter molecule, which can be quantified.
Step-by-Step Protocol:
-
Cell Lysis: Treat cells with 6-Chloro-2-methylimidazo[1,2-a]pyridine, harvest, and lyse the cells to release intracellular contents.
-
Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the specific caspase substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, and LEHD-pNA for caspase-9).
-
Incubation: Incubate the plate at 37°C to allow for enzymatic cleavage of the substrate.
-
Signal Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Compare the signal from treated cells to that of untreated cells to determine the fold-increase in caspase activity.
Antitubercular Activity Assays
Workflow for Antitubercular Evaluation
Caption: Experimental workflow for antitubercular evaluation.
This assay measures the inhibitory effect of the compound on the enzymatic activity of the cytochrome bc1 complex.
Principle: The assay monitors the reduction of cytochrome c by the cytochrome bc1 complex using a substrate analog.
Step-by-Step Protocol:
-
Membrane Preparation: Isolate membranes from M. tuberculosis or a suitable expression system overexpressing the cytochrome bc1 complex.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the isolated membranes, oxidized cytochrome c, and a menaquinol analog substrate (e.g., decylubiquinol).
-
Compound Addition: Add varying concentrations of 6-Chloro-2-methylimidazo[1,2-a]pyridine.
-
Activity Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of cytochrome c reduction for each compound concentration and determine the IC50 value.
Quantitative Data Summary
The following table summarizes representative inhibitory concentrations for various imidazo[1,2-a]pyridine derivatives, providing a benchmark for the expected potency of 6-Chloro-2-methylimidazo[1,2-a]pyridine.
| Compound Class | Target | Assay | IC50/MIC | Reference |
| Imidazo[1,2-a]pyridine derivative | PI3Kα | Enzyme Assay | 2 nM | [3] |
| Imidazo[1,2-a]pyridine derivative | A375 Melanoma Cells | Cell Viability | 0.14 µM | [3] |
| Imidazo[1,2-a]pyridine derivative | HeLa Cervical Cancer Cells | Cell Viability | 0.21 µM | [3] |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | PI3Kα | Enzyme Assay | 1.94 nM | [8] |
| Imidazo[1,2-a]pyridine amides | M. tuberculosis | MIC | ≤0.03–0.8 µM | [4] |
| Imidazo[1,2-a]pyridine derivative | M. tuberculosis QcrB | MIC | 0.03 to 5 µM | [13] |
Conclusion and Future Directions
The available evidence strongly suggests that 6-Chloro-2-methylimidazo[1,2-a]pyridine possesses significant potential as a dual-action therapeutic agent, targeting both cancer and tuberculosis through distinct and well-characterized mechanisms. Its proposed inhibition of the PI3K/AKT/mTOR pathway in cancer cells and the cytochrome bc1 complex in M. tuberculosis provides a solid foundation for further preclinical and clinical development.
Future research should focus on:
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In vivo efficacy studies: Evaluating the antitumor and antitubercular activity of 6-Chloro-2-methylimidazo[1,2-a]pyridine in relevant animal models.
-
Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
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Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of 6-Chloro-2-methylimidazo[1,2-a]pyridine to optimize potency and selectivity.
-
Target validation: Utilizing genetic approaches, such as CRISPR/Cas9-mediated gene knockout, to confirm the role of the proposed targets in the compound's activity.
The insights provided in this technical guide offer a comprehensive framework for advancing our understanding of 6-Chloro-2-methylimidazo[1,2-a]pyridine and accelerating its translation into a clinically valuable therapeutic.
References
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Aliwaini, S., Awadallah, A., Morjan, R., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-838. [Link]
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A Technical Guide to the Synthesis of Novel 6-Chloro-2-methylimidazo[1,2-a]pyridine Derivatives
Foreword: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine (IMP) core is a privileged heterocyclic scaffold, a designation earned due to its recurring presence in a multitude of biologically active compounds.[1][2][3] This nitrogen-fused bicyclic system is a cornerstone in medicinal chemistry, forming the structural basis for approved drugs such as Zolpidem, Alpidem, and Saripidem.[3][4] Its versatile pharmacological profile includes demonstrated anticancer, antiviral, anti-inflammatory, and antibacterial activities.[1][5] The derivatization of this core, specifically with a chloro-substituent at the 6-position and a methyl group at the 2-position, offers a targeted approach to modulating its physicochemical properties and biological efficacy, making the synthesis of such analogs a high-priority area for drug discovery and development professionals.
This guide provides an in-depth exploration of robust and contemporary synthetic strategies for assembling 6-chloro-2-methylimidazo[1,2-a]pyridine derivatives. We will move beyond simple procedural recitation to dissect the causality behind methodological choices, offering field-proven insights into reaction mechanisms, protocol optimization, and purification strategies.
Chapter 1: Foundational Synthetic Strategies: Building the Core Heterocycle
The construction of the imidazo[1,2-a]pyridine ring system is typically achieved through the formation of the five-membered imidazole ring onto a pre-existing pyridine scaffold. The choice of strategy is often dictated by the desired substitution pattern, scalability, and tolerance for various functional groups.
The Classical Approach: Cyclocondensation of 2-Aminopyridines
The most traditional and direct route involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. This method is valued for its reliability and straightforward execution.
Causality and Mechanistic Insight: The reaction proceeds via an initial SN2 reaction, where the exocyclic nitrogen of 2-amino-5-chloropyridine acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone (e.g., chloroacetone for the 2-methyl derivative). This forms an N-alkylated pyridinium intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the endocyclic pyridine nitrogen onto the carbonyl carbon, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system.
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The Pharmacological Profile of 6-Chloro-2-methylimidazo[1,2-a]pyridine: A Technical Guide for Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This technical guide provides an in-depth analysis of the pharmacological profile of a specific derivative, 6-Chloro-2-methylimidazo[1,2-a]pyridine. While comprehensive data for this exact molecule remains emergent, this document synthesizes the extensive research on the broader imidazo[1,2-a]pyridine class to project a detailed pharmacological landscape. We will delve into the established synthesis, diverse biological activities, and known mechanisms of action of closely related analogues, with a particular focus on 6-substituted derivatives. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks necessary to explore the therapeutic potential of this promising compound.
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic aromatic system that has garnered significant attention in drug discovery.[2][3] Its rigid structure and ability to be readily functionalized at various positions have made it a versatile template for designing novel therapeutic agents.[4] Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and olprinone (a cardiotonic agent) feature this core structure, highlighting its clinical significance.[5][6] The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives is extensive, encompassing anticancer, anti-inflammatory, antiviral, antifungal, and antituberculosis properties.[4][5][7]
The subject of this guide, 6-Chloro-2-methylimidazo[1,2-a]pyridine, combines the foundational imidazo[1,2-a]pyridine scaffold with specific substitutions that are anticipated to modulate its pharmacological properties. The presence of a chloro group at the 6-position and a methyl group at the 2-position are key determinants of its potential biological activity.
Synthesis and Physicochemical Properties
The synthesis of imidazo[1,2-a]pyridines is well-established, with several efficient methods available.[8][9] The most common approach involves the condensation of a 2-aminopyridine derivative with an α-haloketone, a reaction first described by Tschitschibabin.[8]
For 6-Chloro-2-methylimidazo[1,2-a]pyridine, a plausible synthetic route would involve the reaction of 5-chloro-2-aminopyridine with a chloroacetone.
General Synthetic Pathway:
Caption: General synthetic route for 6-Chloro-2-methylimidazo[1,2-a]pyridine.
Physicochemical Properties (Predicted):
While experimental data for 6-Chloro-2-methylimidazo[1,2-a]pyridine is limited, its physicochemical properties can be predicted based on its structure. These properties are crucial for understanding its drug-like characteristics.
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₇ClN₂ | - |
| Molecular Weight | 166.61 g/mol | - |
| LogP | ~2.5 | - |
| Solubility | Low in water, soluble in organic solvents | [10] |
| Stability | Stable under normal conditions | [10] |
Pharmacological Profile: A Focus on Biological Activities
The pharmacological profile of 6-Chloro-2-methylimidazo[1,2-a]pyridine is projected based on the activities of structurally related compounds, particularly those with substitutions at the 6-position.
Anticancer Activity
Derivatives of 6-substituted imidazo[1,2-a]pyridines have demonstrated significant potential as anticancer agents.[2] A study on a range of 6-substituted imidazo[1,2-a]pyridines revealed excellent activity against the colon cancer cell lines HT-29 and Caco-2, with a notable lack of toxicity towards normal white blood cells.[2]
Mechanism of Action in Cancer:
The anticancer mechanism of 6-substituted imidazo[1,2-a]pyridines in colon cancer cells is believed to be mediated through the induction of apoptosis.[2] Key events in this pathway include:
-
Release of Cytochrome c: The compounds trigger the release of cytochrome c from the mitochondria into the cytosol.[2]
-
Caspase Activation: This release subsequently leads to the activation of caspase-3 and caspase-8, key executioner and initiator caspases in the apoptotic cascade.[2]
Caption: Proposed apoptotic pathway induced by 6-substituted imidazo[1,2-a]pyridines.
Furthermore, other imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[11]
Antifungal Activity
Recent studies have highlighted the potential of 6-chloroimidazo[1,2-a]pyridine derivatives as antifungal agents. A series of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives were synthesized and showed promising activity against Candida parapsilosis, with Minimum Inhibitory Concentrations (MICs) in the micromolar range.[12] Structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing or polarizable substituents on the aryl ring enhances antifungal efficacy.[12]
Antituberculosis Activity
The imidazo[1,2-a]pyridine scaffold is a key component in the development of new antituberculosis agents.[1] Notably, derivatives with a chloro substitution at the 6-position have shown significant potency. For instance, a 2-ethyl-6-chloro imidazo[1,2-a]pyridine derivative demonstrated potent activity against both extracellular and intracellular Mycobacterium tuberculosis, along with good microsomal stability.[1] The proposed target for some imidazo[1,2-a]pyridines in M. tuberculosis is QcrB, a subunit of the electron transport chain's ubiquinol cytochrome c reductase, suggesting that these compounds may disrupt ATP homeostasis.[13]
Pharmacokinetics (ADME) and Toxicology: An Overview
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology data for 6-Chloro-2-methylimidazo[1,2-a]pyridine are not available, general trends for the imidazo[1,2-a]pyridine class can provide some initial insights.
Pharmacokinetics:
The pharmacokinetic properties of imidazo[1,2-a]pyridine derivatives can be highly variable depending on their substitution patterns. Some derivatives have shown good oral bioavailability and metabolic stability in preclinical studies.[6] For example, certain antitubercular imidazo[1,2-a]pyridines have demonstrated favorable pharmacokinetic profiles in mice.[13] However, high lipophilicity in some derivatives can lead to poor absorption and suboptimal plasma exposure.[1]
Toxicology:
Exploratory toxicology studies on some imidazo[1,2-a]pyridine derivatives have shown no signs of hepatic or renal toxicity in preclinical models.[14] However, the toxicology of the parent pyridine ring is characterized by central nervous system depression, as well as potential hepatic and renal damage at high doses.[15] It is crucial to conduct thorough toxicological assessments for any new imidazo[1,2-a]pyridine candidate. A safety data sheet for a related compound, 6-Chloro-8-iodoimidazo[1,2-a]pyridine, indicates potential for respiratory, skin, and eye irritation.[3]
Experimental Protocols: A Framework for Investigation
To rigorously evaluate the pharmacological profile of 6-Chloro-2-methylimidazo[1,2-a]pyridine, a series of well-defined experimental protocols are essential.
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
Methodology:
-
Cell Culture: Culture cancer cell lines (e.g., HT-29, Caco-2) in appropriate media and conditions.
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Treatment: Treat cells with serial dilutions of 6-Chloro-2-methylimidazo[1,2-a]pyridine for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caspase Activity Assay
Objective: To quantify the activation of caspases in response to compound treatment.
Methodology:
-
Cell Lysis: Treat cells with 6-Chloro-2-methylimidazo[1,2-a]pyridine for a specified time, then lyse the cells.
-
Substrate Addition: Add a fluorogenic caspase-3 or caspase-8 substrate to the cell lysate.
-
Incubation: Incubate at 37°C to allow for enzymatic cleavage of the substrate.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer.
-
Data Analysis: Quantify the fold-increase in caspase activity relative to untreated controls.
Future Directions and Conclusion
6-Chloro-2-methylimidazo[1,2-a]pyridine represents a promising, yet underexplored, molecule within the pharmacologically rich class of imidazo[1,2-a]pyridines. Based on the extensive research on its analogues, this compound is predicted to exhibit a range of biological activities, with anticancer, antifungal, and antituberculosis properties being of primary interest.
The immediate priorities for future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route and fully characterizing the compound.
-
Comprehensive Biological Screening: Evaluating its activity across a broad panel of cancer cell lines, fungal strains, and Mycobacterium tuberculosis.
-
Mechanistic Studies: Elucidating the precise molecular targets and pathways through which it exerts its biological effects.
-
In Vitro and In Vivo ADME/Tox Studies: A thorough investigation of its pharmacokinetic profile and toxicological properties to assess its drugability.
This technical guide provides a solid foundation for initiating such investigations. The convergence of a privileged scaffold with strategic substitutions positions 6-Chloro-2-methylimidazo[1,2-a]pyridine as a compound of significant interest for the development of novel therapeutics.
References
- Narayan, A., Patel, S., Baile, S. B., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8).
- ACS Omega. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
- ACS Medicinal Chemistry Letters. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.
- European Journal of Medicinal Chemistry. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2.
- RSC Medicinal Chemistry. (2021). Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry, 12, 384–393.
- Organic & Biomolecular Chemistry. (2020).
- PubChem. 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine.
- RSC Medicinal Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- Journal of Pharmaceutical Research International. (2025).
- Molecules. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition.
- Toxicology Research. (2022).
- RSC Advances. (2019). An efficient synthesis of new imidazo[1,2- a ]pyridine-6-carbohydrazide and pyrido[1,2- a ...
- Pipzine Chemicals. imidazo[1,2-a]pyridine, 6-chloro-2-(chloromethyl)-.
- ResearchGate. (2025). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines.
- Infectious Disorders - Drug Targets. (2024).
- Molecules. (2020). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine.
- Apollo Scientific. (2023).
- Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Pyridine.
- Journal of Chemical and Pharmaceutical Research. (2024). Synthesis, biological evaluation, ADME studies and molecular docking with β- tubulin of fused benzimidazole-pyridine derivative.
Sources
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. An efficient synthesis of new imidazo[1,2- a ]pyridine-6-carbohydrazide and pyrido[1,2- a ]pyrimidine-7-carbohydrazide derivatives via a five-componen ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00350A [pubs.rsc.org]
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- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Synthesis of 6-Chloro-2-methylimidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis of 6-Chloro-2-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving reaction yields and overcoming common experimental hurdles. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the synthesis of 6-Chloro-2-methylimidazo[1,2-a]pyridine, providing the essential knowledge needed to approach this synthesis with confidence.
Q1: What is the principal synthetic route for 6-Chloro-2-methylimidazo[1,2-a]pyridine?
The most established and widely used method for synthesizing 6-Chloro-2-methylimidazo[1,2-a]pyridine is the condensation reaction between 2-amino-5-chloropyridine and chloroacetone . This reaction, a variation of the classic Tschitschibabin reaction, forms the fused imidazo[1,2-a]pyridine heterocyclic system, which is a privileged scaffold in medicinal chemistry.[1]
The general strategy involves the nucleophilic attack of the endocyclic nitrogen of the pyridine ring onto the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration. Most synthetic strategies for this class of compounds are based on the condensation of a 2-aminopyridine derivative with a suitable carbonyl compound.[2]
Q2: Can you illustrate the reaction mechanism for this synthesis?
Certainly. The reaction proceeds through a well-understood, multi-step mechanism. Understanding these steps is crucial for troubleshooting, as each is influenced by specific reaction conditions.
The mechanism involves three key stages:
-
N-Alkylation: The exocyclic amino group of 2-amino-5-chloropyridine attacks the electrophilic carbon of chloroacetone, displacing the chloride ion to form an N-(2-oxopropyl)-2-amino-5-chloropyridinium intermediate.
-
Intramolecular Cyclization: The endocyclic (ring) nitrogen of the pyridinium intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring, creating a bicyclic alcohol intermediate (a hemiaminal).
-
Dehydration: This intermediate readily loses a molecule of water under the reaction conditions (often aided by heat or a catalytic amount of acid) to form the aromatic imidazo[1,2-a]pyridine ring system.
Caption: Key stages in the synthesis of 6-Chloro-2-methylimidazo[1,2-a]pyridine.
Q3: How critical is the purity of the starting materials, 2-amino-5-chloropyridine and chloroacetone?
The purity of your starting materials is paramount and directly impacts both the yield and the purity of the final product.
-
2-Amino-5-chloropyridine: This is a key building block in many pharmaceutical syntheses.[3] The primary concern during its own synthesis from 2-aminopyridine is the formation of the over-chlorinated byproduct, 2-amino-3,5-dichloropyridine.[4] The presence of this dichloro-impurity will lead to the formation of a corresponding dichloro-imidazo[1,2-a]pyridine byproduct, which can be difficult to separate from the desired product.
-
Pro Tip: Always verify the purity of your 2-amino-5-chloropyridine by NMR or LC-MS before starting. If significant impurities are detected, recrystallization or column chromatography is recommended.
-
-
Chloroacetone: Chloroacetone is susceptible to self-condensation or polymerization over time, especially if exposed to light or stored improperly. The presence of polymeric byproducts can complicate the reaction and purification, leading to lower yields of the desired product. It is also a lachrymator and should be handled with care in a fume hood.
-
Pro Tip: Use freshly distilled or recently purchased chloroacetone for best results. Ensure it is stored in a dark bottle in a cool, dry place.
-
Troubleshooting Guide: From Low Yields to Pure Product
This section is formatted to help you diagnose and solve specific problems you may encounter during the synthesis.
Q4: My reaction yield is consistently low. What are the most probable causes and how do I fix them?
Low yield is a common issue that can stem from several factors. Let's break them down in a logical troubleshooting sequence.
Caption: A logical workflow for troubleshooting low reaction yields.
Step 1: Scrutinize Your Reaction Conditions
The choice of solvent, temperature, and base are interdependent and crucial for maximizing yield.
| Parameter | Common Choice | Rationale & Troubleshooting Advice |
| Solvent | Ethanol, Acetone, DMF, Dioxane | The solvent must solubilize the reactants and facilitate the reaction. Ethanol or acetone are common starting points. If solubility is an issue, or if higher temperatures are needed, DMF can be an excellent choice, as it has been shown to be effective in related copper-catalyzed syntheses, achieving yields up to 90%.[5] However, be aware that DMF can be difficult to remove during workup. |
| Temperature | Reflux (Varies by solvent) | The reaction typically requires heating to drive the cyclization and dehydration steps. Start by refluxing in your chosen solvent. If the reaction is slow or stalls, a higher boiling point solvent may be necessary. For instance, some protocols for related compounds specify temperatures around 80°C.[5] Caution: Excessive heat can lead to decomposition or polymerization, especially with chloroacetone. |
| Base (Optional but Recommended) | NaHCO₃, K₂CO₃, or an organic base like Triethylamine (TEA) | A mild, non-nucleophilic base is often added to neutralize the HCl that is generated during the reaction. This prevents the protonation of the starting 2-amino-5-chloropyridine, which would render it non-nucleophilic and stop the reaction. Use 1.0 to 1.2 equivalents of a base like sodium bicarbonate. |
Experimental Protocol: A Recommended Starting Point
-
To a round-bottom flask, add 2-amino-5-chloropyridine (1.0 eq) and sodium bicarbonate (1.1 eq).
-
Add ethanol as the solvent (approx. 0.1 M concentration).
-
Stir the mixture to create a suspension.
-
Add chloroacetone (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
Q5: I'm observing significant side product formation. What are they and how can I minimize them?
The most common side product is an isomer formed from an alternative cyclization pathway, although this is generally less favored. More likely, you are observing unreacted starting material or polymeric material from the decomposition of chloroacetone.
-
Minimizing Side Products:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 eq) of chloroacetone. A large excess can promote self-condensation.
-
Controlled Addition: Add the chloroacetone dropwise to the heated solution of the aminopyridine. This keeps the instantaneous concentration of the alkylating agent low, minimizing side reactions.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if your reagents have minor impurities.
-
Q6: The reaction seems to stall before completion. How can I improve the reaction rate and conversion?
If TLC or LC-MS analysis shows significant unreacted 2-amino-5-chloropyridine after several hours, consider the following:
-
Increase Temperature: If you are running the reaction in a lower-boiling solvent like acetone, switching to ethanol, n-propanol, or DMF will allow for higher reaction temperatures, which can significantly accelerate the rate.[5]
-
Add a Catalyst: While the reaction can proceed thermally, certain catalysts can improve both rate and yield.
-
Iodine: Molecular iodine can act as a cost-effective catalyst for the synthesis of imidazo[1,2-a]pyridines, often allowing for reactions at room temperature with short reaction times.[6]
-
Copper Salts: Copper(I) salts, such as CuI or CuBr, are well-established catalysts for related syntheses, often used in conjunction with an oxidant like air.[5][7] These methods can be highly efficient but may require more rigorous optimization.
-
Q7: My final product is difficult to purify. What are the best practices for isolation?
Purification is key to obtaining a high-quality final product.
-
Initial Workup: After the reaction, a simple acid-base workup can remove many impurities. Dissolve the crude residue in a solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any acidic impurities. Then, wash with brine to remove water-soluble components.
-
Crystallization: If the crude product is a solid and relatively clean, recrystallization is the most efficient purification method. Ethanol or isopropanol are good starting solvents to try.
-
Column Chromatography: If crystallization fails or if the product is an oil, flash column chromatography is the standard method.[8]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5-10% EtOAc in hexanes) and gradually increase the polarity to elute your product.
-
Advanced Strategies & Alternative Methods
Q8: Are there modern, potentially higher-yielding synthetic methods I should consider?
Yes, the field of organic synthesis is constantly evolving. While the classic condensation is robust, other methods may offer advantages in terms of yield, reaction time, or environmental impact ("green chemistry").
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the product, which can be highly efficient. The Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful MCR for synthesizing imidazo[1,2-a]pyridines.[8][9] For your target, this would involve reacting 2-amino-5-chloropyridine, an aldehyde (like acetaldehyde), and an isocyanide. This approach often leads to high yields and can be accelerated using microwave irradiation.[9]
-
Green Chemistry Approaches: Recent research has focused on making the synthesis more environmentally friendly. This includes using green solvents like eucalyptol or deep eutectic solvents, and employing catalyst-free or solvent-free systems.[10] Some methods utilize water as a solvent with a surfactant, which can be both cost-effective and green.[10]
By systematically applying the principles and troubleshooting steps outlined in this guide, you will be well-equipped to optimize the synthesis of 6-Chloro-2-methylimidazo[1,2-a]pyridine and achieve higher, more consistent yields.
References
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
- Guchhait, S. K., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- Dow Chemical Co. (1976). Process for preparing 2-amino-5-chloropyridine.
- Kavitha, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
- Martínez-Urbina, M. A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
- Guchhait, S. K., & Trivedi, R. (2014).
- Zhejiang University of Technology. (2017). A method for preparation of 2-amino-5-chloro-pyridine.
- da Silva, G. G., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Journal of Organic Chemistry.
-
National Center for Biotechnology Information. (n.d.). 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine. PubChem Compound Database. Retrieved from [Link]
- Rivera-Chávez, D., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 4. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
methods for purifying 6-Chloro-2-methylimidazo[1,2-a]pyridine from reaction byproducts
Welcome to the technical support resource for the purification of 6-Chloro-2-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this valuable heterocyclic scaffold. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] Achieving high purity is therefore a critical, non-negotiable step for any downstream application, from biological screening to structural analysis.
This guide is structured as a series of frequently asked questions and in-depth troubleshooting scenarios that we have found to be most common in the field.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect from the synthesis of 6-Chloro-2-methylimidazo[1,2-a]pyridine?
Answer: The impurity profile is highly dependent on your synthetic route. The most common synthesis involves the cyclocondensation of 5-chloro-2-aminopyridine with a three-carbon electrophile like chloroacetone.
-
Unreacted Starting Materials: The most common impurities are residual 5-chloro-2-aminopyridine and the electrophilic reagent.
-
Regioisomers: While the formation of 6-chloro-2-methylimidazo[1,2-a]pyridine is generally favored, trace amounts of other isomers can form depending on reaction conditions.
-
Polymeric Material: Under harsh conditions (e.g., excessive heat or strong acid/base), starting materials or the product can degrade or polymerize, leading to intractable, often colored, tars.
-
Over-alkylation Products: If the reaction conditions are not carefully controlled, the nitrogen of the newly formed imidazo[1,2-a]pyridine ring can be further alkylated.
| Impurity Type | Probable Cause | Key Analytical Signature (¹H NMR) | Primary Removal Strategy |
| 5-chloro-2-aminopyridine | Incomplete reaction; incorrect stoichiometry | Distinct aromatic signals and a broad -NH₂ peak | Column Chromatography, Acid-Base Extraction |
| Polymeric Tars | Excessive heat, prolonged reaction times | Broad, unresolved humps in the NMR baseline | Filtration, Charcoal Treatment, Chromatography |
| N-alkylation Byproduct | Excess alkylating agent, harsh conditions | Appearance of new aliphatic signals, shift in aromatic protons | Column Chromatography |
Q2: What is the best first-pass purification strategy for a crude reaction mixture?
Answer: For most lab-scale syntheses, flash column chromatography on silica gel is the most robust and versatile initial purification method.[4][5][6][7] It provides excellent resolving power to separate the target compound from both non-polar and highly polar impurities. A gradient elution starting with a low polarity solvent system (e.g., Hexane/Ethyl Acetate) is typically effective.
Q3: Is 6-Chloro-2-methylimidazo[1,2-a]pyridine acidic or basic? Can I use a liquid-liquid extraction?
Answer: The imidazo[1,2-a]pyridine scaffold is basic. The lone pair of electrons on the pyridine nitrogen (N-4) is available for protonation. This property is extremely useful for a bulk purification step. An acid-base liquid-liquid extraction can effectively remove non-basic organic impurities. The process involves:
-
Dissolving the crude mixture in an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Extracting with a dilute aqueous acid (e.g., 1 M HCl). The basic product will move into the aqueous phase as a hydrochloride salt.
-
Washing the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Neutralizing the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to regenerate the free-base form of your product, which will typically precipitate or can be extracted back into an organic solvent.
Purification Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Scenario 1: Column Chromatography Issues
Q: My compound is streaking badly on the silica gel column, and I'm getting poor separation. What's happening?
A: Streaking (or tailing) on a silica column is a classic sign of strong, undesirable interactions between your compound and the stationary phase. Since 6-Chloro-2-methylimidazo[1,2-a]pyridine is basic, it can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.
Causality: The basic nitrogen atom of your compound can be partially protonated by the acidic silica surface, leading to a smear of charged and neutral species traveling down the column at different rates.
Solutions:
-
Add a Basic Modifier: The most common solution is to add a small amount of a volatile base to your eluent system.
-
Recommendation: Add 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) to your mobile phase (e.g., 90:9:1 Hexane:EtOAc:Et₃N). The modifier will neutralize the acidic sites on the silica, allowing your compound to elute as a sharp, well-defined band.
-
-
Change the Stationary Phase: If the issue persists, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a deactivated silica gel.
-
Check for Overloading: Ensure you have not loaded too much crude material onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Scenario 2: Recrystallization Failures
Q: I've purified my compound by chromatography, but it's an off-white solid. I tried to recrystallize it, but it just "oiled out." How can I get crystals?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated too quickly. The compound comes out of solution as a liquid phase instead of forming a crystal lattice.
Causality: The solubility curve of your compound in the chosen solvent is too steep, or residual impurities are depressing the melting point and interfering with crystal nucleation.
Solutions:
-
Systematic Solvent Screening: Finding the right solvent is key. An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
-
Protocol: In parallel small vials, test the solubility of ~10-20 mg of your compound in ~0.5 mL of different solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane).
-
Look for: A solvent that requires heating to dissolve the solid. If it dissolves instantly in the cold, it's too good a solvent. If it doesn't dissolve when hot, it's a poor solvent.
-
-
Use a Two-Solvent System: This is often the solution when a single perfect solvent cannot be found.
-
Procedure: Dissolve your compound in a minimum amount of a "good" solvent (one in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) dropwise until you see persistent cloudiness (the saturation point). Add a drop or two of the "good" solvent to clarify, then allow the mixture to cool slowly.
-
Recommended Pairs: Ethanol/Water, Ethyl Acetate/Hexane, Toluene/Hexane.
-
-
Lower the Temperature: Ensure you are cooling the solution slowly to promote the growth of large, pure crystals. A rapid crash-cooling in an ice bath often leads to oils or fine powders that trap impurities. Let it cool to room temperature first, then move it to a refrigerator.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a standard method for the primary purification of 6-Chloro-2-methylimidazo[1,2-a]pyridine.
Workflow Diagram: General Purification Strategy
Caption: General workflow for the purification and analysis of the target compound.
Materials:
-
Eluent: Hexane, Ethyl Acetate (EtOAc), Triethylamine (Et₃N)
-
Crude 6-Chloro-2-methylimidazo[1,2-a]pyridine
Procedure:
-
Column Preparation:
-
Select a column of appropriate size (e.g., for 1g of crude material, a 40g silica column is suitable).
-
Prepare a slurry of silica gel in a low-polarity solvent (e.g., 98:2 Hexane:EtOAc). Pour the slurry into the column and use gentle air pressure to pack the bed evenly. Ensure there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like Dichloromethane or Acetone). Add a few grams of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully layer this powder on top of the packed column bed.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the column bed.
-
-
Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 94:5:1 Hexane:EtOAc:Et₃N).
-
Monitor the elution using Thin Layer Chromatography (TLC).[5]
-
Gradually increase the polarity of the eluent (e.g., step-gradient to 84:15:1, then 74:25:1 Hexane:EtOAc:Et₃N) to elute your product.
-
Collect fractions and analyze them by TLC.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
-
Protocol 2: Recrystallization from a Two-Solvent System
This protocol is ideal for a final polishing step to achieve high analytical purity.
Materials:
-
Chromatographically purified 6-Chloro-2-methylimidazo[1,2-a]pyridine
-
"Good" Solvent: Ethyl Acetate (EtOAc)
-
"Poor" Solvent: Hexane
Procedure:
-
Place the solid material in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot Ethyl Acetate to just dissolve the solid completely. Keep the solution gently heating on a hotplate.
-
Slowly, add Hexane dropwise while stirring. You will begin to see the solution turn cloudy.
-
Continue adding Hexane until the cloudiness persists even with stirring.
-
Add 1-2 drops of hot Ethyl Acetate to make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb it.
-
Once crystals have formed, you can place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold Hexane.
-
Dry the crystals under vacuum to remove residual solvent.
References
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Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
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Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. Available from: [Link]
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Vervisch, K., et al. (2020). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molbank, 2020(4), M1171. Available from: [Link]
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Mihai, M., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35375–35391. Available from: [Link]
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de la Cruz, R. G. O., et al. (2021). Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions. The Journal of Organic Chemistry, 86(2), 1639–1652. Available from: [Link]
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PubChem. (n.d.). 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Martínez-Vargas, A., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 26(15), 4434. Available from: [Link]
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Li, Y., et al. (2022). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 27(15), 4995. Available from: [Link]
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Adimurthy, S., et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 50(75), 10937-10951. Available from: [Link]
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Sancineto, L., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. International Journal of Molecular Sciences, 24(6), 5399. Available from: [Link]
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Wang, Z., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(15), 5798. Available from: [Link]
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ResearchGate. (2018). I am having difficulty in purifying a recombinant his-tag protein. Retrieved from [Link]
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ResearchGate. (2010). ChemInform Abstract: A Practical Two-Step Synthesis of Imidazo[1,2-a]pyridines from N-(Prop-2-yn-1-yl)pyridin-2-amines. Retrieved from [Link]
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ResearchGate. (2022). (PDF) Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. Retrieved from [Link]
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Roy, D. K., & Gribble, G. W. (2019). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 4(1), 1-17. Available from: [Link]
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Beilstein Journals. (2018). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]
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PubMed Central. (2012). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Retrieved from [Link]
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MDPI. (2022). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]
-
Vuillermet, F., et al. (2021). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry, 86(1), 388-402. Available from: [Link]
-
ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Retrieved from [Link]
-
Sciforum. (2019). Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Retrieved from [Link]
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A Comparative Biological Analysis of Imidazo[1,2-a]pyridine Derivatives: A Guide for Researchers
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] This guide provides a comparative analysis of imidazo[1,2-a]pyridine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.
The Allure of the Imidazo[1,2-a]pyridine Core
The rigid, planar, and electron-rich nature of the imidazo[1,2-a]pyridine ring system allows it to interact with a variety of biological targets. Its synthetic tractability enables the facile introduction of diverse substituents at multiple positions, permitting fine-tuning of its pharmacological profile.[5] This has led to the development of a vast library of derivatives with activities spanning from anticancer and antimicrobial to anti-inflammatory and beyond.[1][3][4]
Anticancer Activity: Targeting Key Cellular Pathways
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[2][6][7] Their mechanisms of action are often multifaceted, targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in many types of cancer, promoting cell growth, proliferation, and survival.[8][9][10] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[2][11]
For instance, a series of 3-substituted-2-methylimidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as PI3Kα inhibitors. Optimization of substituents at the 3-position led to the discovery of compounds with nanomolar inhibitory activity and high selectivity for the p110α isoform of PI3K.[11]
Key Structure-Activity Relationship Insights for PI3K Inhibition:
-
Substitution at the 3-position: The nature of the substituent at this position is critical for potent PI3K inhibitory activity. Aromatic and heteroaromatic groups, often with specific electronic properties, have been shown to be favorable.[11]
-
2-position modification: While the 2-methyl group is common, modifications at this position can influence both potency and selectivity.
Below is a diagram illustrating the intervention of imidazo[1,2-a]pyridine derivatives in the PI3K/Akt/mTOR signaling pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the in vitro anticancer activity of representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast) | 45 | [7] |
| IP-6 | HCC1937 (Breast) | 47.7 | [7] |
| IP-7 | HCC1937 (Breast) | 79.6 | [7] |
| Compound 12 | A375 (Melanoma) | 0.14 | [11] |
| Compound 12 | HeLa (Cervical) | 0.21 | [11] |
Causality Behind Experimental Choices: The selection of diverse cancer cell lines, such as breast (HCC1937), melanoma (A375), and cervical (HeLa), allows for the evaluation of the broad-spectrum or selective anticancer activity of the synthesized compounds. The IC50 value, representing the concentration required to inhibit 50% of cell growth, is a standard metric for quantifying and comparing the potency of cytotoxic agents.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have demonstrated significant activity against a range of bacteria and fungi, making them attractive candidates for further investigation.[12][13][14]
Structure-Activity Relationship for Antimicrobial Activity:
-
Substitution at the 2-position: The presence of an aryl group at the C-2 position is often associated with potent antimicrobial activity. The nature and substitution pattern on this aryl ring can significantly influence the activity spectrum.[12]
-
Substitution at the 7-position: Modifications at the C-7 position of the imidazo[1,2-a]pyridine core have also been shown to impact antimicrobial efficacy.[12]
Comparative Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
The following table presents the minimum inhibitory concentration (MIC) values of selected imidazo[1,2-a]pyridine derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (mg/mL) | Reference |
| Compound 4e | E. coli CTXM | 0.5 - 0.7 | [14] |
| Compound 4e | K. pneumoniae NDM | 0.5 - 0.7 | [14] |
| Compound 4b | E. coli | - | [14] |
| Compound 4c | E. coli | - | [14] |
Note: Specific MIC values for compounds 4b and 4c against E. coli were not provided in the abstract but were noted to have notable biofilm inhibition.
Causality Behind Experimental Choices: The selection of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like E. coli CTXM and K. pneumoniae NDM, is crucial for assessing the broad-spectrum potential of new antimicrobial agents. The MIC is the gold standard for determining the in vitro potency of an antimicrobial compound.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of imidazo[1,2-a]pyridine derivatives.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain equivalent to 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular diseases, and cancer. Imidazo[1,2-a]pyridine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[15][16][17]
Structure-Activity Relationship for Anti-inflammatory Activity:
-
Substituents on the core: The nature and position of substituents on the imidazo[1,2-a]pyridine ring system can influence the selectivity and potency of COX inhibition. For example, certain substitutions can favor the inhibition of COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects.[16]
Comparative Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives
The following table shows the in vitro COX inhibitory activity of a representative imidazo[1,2-a]pyridine derivative.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Compound 14 | - | 0.16 (intact cells) | [16] |
| Compound 14 | - | 0.1 (cell-free) | [16] |
Note: The reference provides IC50 values for 5-lipoxygenase inhibition, which is another key enzyme in the inflammatory pathway.
Causality Behind Experimental Choices: The dual assessment of COX-1 and COX-2 inhibition is essential for determining the selectivity of potential anti-inflammatory drugs. Selective COX-2 inhibitors are generally preferred as they are associated with a better safety profile compared to non-selective NSAIDs.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol provides a general workflow for assessing the COX inhibitory activity of imidazo[1,2-a]pyridine derivatives.
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid).
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined period.
-
Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit or other suitable methods.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.
Experimental Workflow and Data Interpretation
The following diagram illustrates a typical workflow for the in vitro screening of imidazo[1,2-a]pyridine derivatives for anticancer activity.
Caption: A generalized experimental workflow for anticancer drug screening.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative analysis presented in this guide highlights the significant potential of these derivatives as anticancer, antimicrobial, and anti-inflammatory agents. A thorough understanding of the structure-activity relationships is paramount for the rational design of next-generation compounds with enhanced potency, selectivity, and drug-like properties. The provided experimental protocols serve as a foundational resource for researchers to rigorously evaluate the biological activities of their synthesized compounds. Future research should focus on exploring novel substitutions, investigating combination therapies, and conducting in vivo studies to translate the promising in vitro results into tangible clinical benefits.
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Goel, A., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
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Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. PubMed. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-2-methylimidazo[1,2-a]pyridine Analogs in Anticancer Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antifungal, and enzyme inhibitory activities.[3][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, highly promising subclass: 6-Chloro-2-methylimidazo[1,2-a]pyridine analogs. By examining how subtle molecular modifications influence their anticancer efficacy, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future discovery efforts.
The 6-Chloro-2-methylimidazo[1,2-a]pyridine Core: A Foundation for Potent Anticancer Agents
The 6-Chloro-2-methylimidazo[1,2-a]pyridine scaffold serves as a versatile template for the design of novel anticancer therapeutics. The chloro group at the 6-position has been identified as a key feature for enhancing biological activity.[6] The methyl group at the 2-position also plays a significant role in the overall pharmacology of these compounds. Understanding the interplay between these core features and various substitutions at other positions is crucial for optimizing their anticancer properties.
Structure-Activity Relationship (SAR) Analysis
The anticancer efficacy of 6-Chloro-2-methylimidazo[1,2-a]pyridine analogs is profoundly influenced by the nature and position of substituents on the imidazo[1,2-a]pyridine ring system. The following sections delineate the SAR based on available experimental data.
Modifications at the 3-position of the imidazo[1,2-a]pyridine ring have been explored to enhance anticancer activity. For instance, the introduction of a quinazoline moiety at the 6-position of the imidazo[1,2-a]pyridine core, with further substitutions on the quinazoline ring, has yielded potent PI3Kα inhibitors.[7] In a study of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, it was observed that the nature of the substituent at the 4-position of the quinazoline ring significantly impacted antiproliferative activity.[7]
While this guide focuses on 6-chloro analogs, it is important to note that other substitutions at this position have also been investigated. A range of 6-substituted imidazo[1,2-a]pyridines have been synthesized and shown to exhibit excellent activity against colon cancer cell lines HT-29 and Caco-2.[6] This highlights the importance of the 6-position as a key site for modification to modulate anticancer efficacy.
To provide a broader context, it is valuable to compare the performance of 6-Chloro-2-methylimidazo[1,2-a]pyridine analogs with other classes of imidazopyridine-based anticancer agents. The broader family of imidazopyridine derivatives encompasses a variety of compounds with distinct anticancer profiles.[3]
Table 1: Comparative Anticancer Activity of Imidazopyridine Derivatives
| Compound Class | Target Cancer Cell Lines | Key Findings | Reference |
| 6-Chloroimidazo[1,2-a]pyridine Analogs | Colon (HT-29, Caco-2), Non-small cell lung (HCC827, A549), Breast (MCF-7), Neuroblastoma (SH-SY5Y), Erythroleukemia (HEL) | Potent and broad-spectrum anticancer activity. The 6-chloro substitution is often associated with enhanced potency. | [5][6] |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives | Non-small cell lung (HCC827, A549), Breast (MCF-7), Neuroblastoma (SH-SY5Y), Erythroleukemia (HEL) | Potent PI3Kα inhibitors with submicromolar inhibitory activity against various tumor cell lines.[7] | [7] |
| Imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole Derivatives | Cervical (HeLa), Breast (MCF-7) | Compound 9d showed potent inhibitory activity, more potent than the standard drug cisplatin against the MCF-7 cell line.[8] | [8] |
| Covalent Imidazo[1,2-a]pyridine Derivatives | KRAS G12C-mutated NCI-H358 | Compound I-11 identified as a potent covalent inhibitor of KRAS G12C.[9] | [9] |
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings discussed, detailed experimental protocols for key assays are provided below.
A general synthetic route for the preparation of 6-substituted imidazo[1,2-a]pyridines involves a multicomponent coupling reaction.[6] For the synthesis of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, a multi-step synthesis is employed, often involving a Suzuki-Miyaura cross-coupling reaction to introduce the imidazo[1,2-a]pyridine moiety.[7]
Detailed Protocol for the Synthesis of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives (Adapted from[7])
-
Preparation of 4-Chloro-6-iodoquinazoline: A mixture of 6-iodoquinazolin-4(3H)-one, N,N-diisopropylethylamine, and phosphorus oxychloride in anhydrous toluene is reacted at 80°C.[7]
-
Synthesis of 6-Iodo-N-substituted-quinazolin-4-amine: The 4-chloro-6-iodoquinazoline is reacted with a primary or secondary amine in isopropanol.[7]
-
Suzuki-Miyaura Cross-Coupling: The 6-iodo-N-substituted-quinazolin-4-amine is coupled with 2-aminopyridine-5-boronic acid pinacol ester in the presence of a palladium catalyst and a base.[7]
-
Cyclization: The resulting intermediate is cyclized with a suitable reagent, such as methyl bromopyruvate or ethyl bromopyruvate, to yield the final 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives.[7]
MTT Assay for Cell Viability [3][5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.[3]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for 48 hours.[3]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.[3]
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
PI3Kα Kinase Inhibition Assay (ADP-Glo™ Max Assay) [5][7]
This luminescent assay measures the amount of ADP produced, which is proportional to the kinase activity.[5]
-
Kinase Reaction: The PI3Kα enzyme is incubated with the test compound and the substrate (e.g., PIP2) in a kinase reaction buffer.
-
ATP Addition: ATP is added to initiate the kinase reaction.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction.
-
Luminescence Measurement: The luminescence is measured using a luminometer. The IC50 value is determined by plotting the luminescence signal against the compound concentration.
-
Cell Treatment: Cells are treated with the test compound for a specified time (e.g., 48 hours).[10]
-
Cell Harvesting: Both adherent and floating cells are harvested and washed with cold PBS.[5]
-
Fixation: Cells are fixed in cold 70% ethanol.
-
Staining: Cells are stained with a solution containing propidium iodide (PI) and RNase.[10]
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Conclusion and Future Directions
The 6-Chloro-2-methylimidazo[1,2-a]pyridine scaffold represents a highly promising starting point for the development of novel anticancer agents. The available data clearly indicate that the 6-chloro substitution is a key determinant of activity, and further modifications at other positions of the imidazo[1,2-a]pyridine ring can lead to significant improvements in potency and selectivity. The comparative analysis with other imidazopyridine derivatives highlights the versatility of this core structure in targeting various cancer-related pathways.
Future research should focus on a more systematic exploration of the SAR of 6-Chloro-2-methylimidazo[1,2-a]pyridine analogs by synthesizing and evaluating a broader range of derivatives with diverse substitutions. In vivo studies are also crucial to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of the lead compounds. The detailed experimental protocols provided in this guide should facilitate these future endeavors and contribute to the development of the next generation of imidazopyridine-based anticancer drugs.
References
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Synthesis of imidazo[1,2-a]pyridines: a decade update. (URL: [Link])
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Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (URL: [Link])
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6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (URL: [Link])
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Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. (URL: [Link])
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The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (URL: [Link])
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Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (URL: [Link])
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Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. (URL: [Link])
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Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. (URL: [Link])
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Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. (URL: [Link])
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (URL: [Link])
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (URL: [Link])
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (URL: [Link])
-
Structure–activity relationships (SARs) of novel imidazo[1,2‐a]pyridine analogs. (URL: [Link])
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Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. (URL: [Link])
-
The SAR of inhibitory activity of imidazo[1,2-a]pyridine Caco-2 and colon cancer cell lines HT-29. (URL: [Link])
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (URL: [Link])
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A Comparative Guide to the Synthetic Routes of Imidazo[1,2-a]pyridines for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in a wide array of biologically active compounds and functional materials.[1][2] Its unique electronic and structural properties have made it a privileged core in the development of therapeutics for a range of diseases.[3] Consequently, the efficient and versatile synthesis of substituted imidazo[1,2-a]pyridines is a topic of paramount importance for researchers in both academic and industrial settings. This guide provides an in-depth comparison of the most significant synthetic routes to this valuable heterocyclic system, offering insights into their mechanisms, practical considerations, and relative merits to aid in the selection of the optimal strategy for a given research objective.
The Classic Approach: The Tschitschibabin Reaction and its Modern Variants
The Tschitschibabin reaction, first reported in the early 20th century, represents the traditional and one of the most direct methods for the synthesis of imidazo[1,2-a]pyridines.[4] It involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.
Mechanism of the Tschitschibabin Reaction
The reaction proceeds through a two-step sequence:
-
N-Alkylation: The exocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound to form a pyridinium salt intermediate.
-
Intramolecular Cyclization and Dehydration: Subsequent intramolecular cyclization via attack of the endocyclic pyridine nitrogen onto the carbonyl carbon, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system.
Caption: Mechanism of the Tschitschibabin Reaction.
Traditional vs. Modern Tschitschibabin Protocols
Traditional Protocol: The classic procedure often involves reacting 2-aminopyridine with an α-bromoketone in a solvent such as ethanol or acetone, frequently in the presence of a weak base like sodium bicarbonate to neutralize the HBr generated.[1]
Modern Variations: Recognizing the limitations of the traditional method, such as harsh reaction conditions and the lachrymatory nature of α-haloketones, several improved protocols have been developed. These include:
-
Catalyst- and Solvent-Free Synthesis: Grinding or heating a mixture of a 2-aminopyridine and an α-haloketone without any solvent or catalyst offers a greener and more atom-economical approach.[5]
-
Catalytic Approaches: The use of catalysts like copper silicate can significantly enhance the reaction rate and yield, allowing for milder conditions.[2]
-
One-Pot Procedures: In-situ generation of the α-haloketone from a ketone and a bromine source like [Bmim]Br3, followed by reaction with 2-aminopyridine in a one-pot fashion, circumvents the need to handle the lachrymatory intermediate.[1]
Experimental Protocol: Catalyst- and Solvent-Free Synthesis of 2-phenylimidazo[1,2-a]pyridine
Materials:
-
2-Aminopyridine
-
α-Bromoacetophenone (Phenacyl bromide)
Procedure:
-
In a clean, dry round-bottom flask, combine 2-aminopyridine (1.0 mmol) and α-bromoacetophenone (1.0 mmol).
-
Heat the mixture at 60-80 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Recrystallize the solid product from a suitable solvent (e.g., ethanol) to afford pure 2-phenylimidazo[1,2-a]pyridine.
Multicomponent Reactions: The Groebke-Blackburn-Bienaymé (GBB) Approach
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their high efficiency, atom economy, and ability to generate molecular complexity in a single step. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[6]
Mechanism of the Groebke-Blackburn-Bienaymé Reaction
The GBB reaction is a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. The currently accepted mechanism involves:
-
Iminium Ion Formation: The 2-aminopyridine reacts with the aldehyde to form a Schiff base, which is then protonated to generate an iminium ion.
-
Nucleophilic Attack by Isocyanide: The isocyanide adds to the electrophilic iminium ion to form a nitrilium ion intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring attacks the nitrilium ion in a 5-exo-dig cyclization.
-
Tautomerization: A final tautomerization step yields the aromatic 3-aminoimidazo[1,2-a]pyridine product.[7]
Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.
Advantages and Green Chemistry Aspects of the GBB Reaction
The GBB reaction offers several advantages over classical methods, including operational simplicity, high convergence, and the generation of diverse libraries of compounds from readily available starting materials.[8] Furthermore, the GBB reaction is amenable to green chemistry principles, with successful protocols developed using:
-
Microwave Irradiation: Microwave heating can significantly reduce reaction times and improve yields.[9]
-
Ultrasound-Assisted Synthesis: Sonication provides an energy-efficient method for promoting the reaction, often in aqueous media.
-
Green Solvents: The use of water or other environmentally benign solvents has been successfully demonstrated.
Experimental Protocol: Ultrasound-Assisted Groebke-Blackburn-Bienaymé Reaction
Materials:
-
2-Aminopyridine
-
Aldehyde (e.g., benzaldehyde)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Catalyst (e.g., NH4Cl or Sc(OTf)3)
-
Solvent (e.g., water or ethanol)
Procedure:
-
To a sealed vial, add 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and the catalyst (e.g., 10 mol% Sc(OTf)3).
-
Add the solvent (e.g., 2 mL of water).
-
Place the sealed vial in an ultrasonic bath and sonicate at a specified frequency (e.g., 40 kHz) and temperature (e.g., 60 °C).
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Transition-Metal Catalyzed Syntheses
Transition-metal catalysis has revolutionized the synthesis of imidazo[1,2-a]pyridines, enabling the formation of a wide range of derivatives with high efficiency and selectivity. Copper and palladium are the most commonly employed metals in these transformations.
Copper-Catalyzed Multicomponent Reactions
Copper catalysts are highly effective in promoting three-component reactions of 2-aminopyridines, aldehydes, and terminal alkynes to afford 3-substituted imidazo[1,2-a]pyridines.[5]
Mechanism: The reaction is believed to proceed through the following key steps:
-
Formation of a Propargylamine Intermediate: The copper catalyst activates the terminal alkyne, which then reacts with the imine formed from the 2-aminopyridine and aldehyde to generate a propargylamine intermediate.
-
Intramolecular Hydroamination: The endocyclic nitrogen of the pyridine ring undergoes an intramolecular hydroamination of the alkyne.
-
Isomerization: A final isomerization step leads to the aromatic imidazo[1,2-a]pyridine product.
Palladium-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of heterocyclic scaffolds. Palladium catalysts are particularly effective for the C3-arylation of pre-formed imidazo[1,2-a]pyridines with aryl halides.
Mechanism: The catalytic cycle typically involves:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide.
-
C-H Activation/Deprotonation: The resulting palladium(II) species coordinates to the imidazo[1,2-a]pyridine, followed by C-H bond activation at the C3 position, often assisted by a base.
-
Reductive Elimination: Reductive elimination from the palladium(II) intermediate furnishes the C3-arylated product and regenerates the palladium(0) catalyst.
Experimental Protocol: Copper-Catalyzed Three-Component Synthesis
Materials:
-
2-Aminopyridine
-
Aldehyde (e.g., benzaldehyde)
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(I) iodide (CuI)
-
Solvent (e.g., DMF or toluene)
-
Base (optional, e.g., K2CO3)
Procedure:
-
To a reaction vessel, add 2-aminopyridine (1.0 mmol), the aldehyde (1.2 mmol), CuI (5 mol%), and the solvent.
-
Add the terminal alkyne (1.5 mmol) and a base if required.
-
Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Comparative Analysis of Synthetic Routes
The choice of synthetic route for a particular imidazo[1,2-a]pyridine derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative overview of the key features of the discussed synthetic methodologies.
| Feature | Tschitschibabin Reaction | Groebke-Blackburn-Bienaymé (GBB) Reaction | Copper-Catalyzed Multicomponent Reaction | Palladium-Catalyzed C-H Arylation |
| Starting Materials | 2-Aminopyridine, α-Haloketone | 2-Aminopyridine, Aldehyde, Isocyanide | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Imidazo[1,2-a]pyridine, Aryl Halide |
| Key Bond Formation | C-N, C=N | C-N, C-C, C=N | C-C, C-N, C=N | C-C |
| Substitution Pattern | 2- and/or 3-substituted | 3-Amino substituted | 3-Substituted | 3-Aryl substituted |
| Typical Yields | Moderate to excellent | Good to excellent | Good to excellent | Moderate to good |
| Functional Group Tolerance | Moderate | Good | Good | Good |
| Scalability | Good | Good | Good | Moderate |
| Green Chemistry Aspects | Can be performed solvent-free | Amenable to microwave, ultrasound, and green solvents | Can be performed in green solvents | Often requires organic solvents and ligands |
| Advantages | Simple, direct | High atom economy, convergent, rapid access to diversity | High atom economy, readily available starting materials | Late-stage functionalization, high regioselectivity |
| Disadvantages | Use of lachrymatory α-haloketones, sometimes harsh conditions | Limited to 3-amino derivatives, isocyanides can be toxic | Requires a catalyst, can be sensitive to air and moisture | Requires a pre-functionalized starting material, catalyst cost |
Conclusion
The synthesis of imidazo[1,2-a]pyridines has evolved significantly from the classical Tschitschibabin reaction to modern, highly efficient multicomponent and transition-metal-catalyzed methods. The Groebke-Blackburn-Bienaymé reaction offers a powerful and convergent approach to 3-amino substituted derivatives, with excellent potential for green chemistry applications. Copper-catalyzed multicomponent reactions provide a versatile route to a variety of 3-substituted imidazo[1,2-a]pyridines from simple starting materials. For the late-stage functionalization of the pre-formed heterocyclic core, palladium-catalyzed C-H arylation is an invaluable tool.
References
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- Bonacorso, H. G. et al. (2015). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 26(8), 1637-1647.
- Rentería-Gómez, M. A. et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28.
- Vieira, B. M. et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 10(1), 84.
- Chupakhin, E. et al. (2012). Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine. Organic Letters, 14(10), 2568-2571.
- Zhu, D. et al. (2009). An Efficient, Catalyst- and Solvent-Free Synthesis of imidazo[1,2-a]pyridines and 2,4-disubstituted thiazoles on Grinding. Journal of Chemical Research, 2009(2), 84-86.
- Hajra, A. et al. (2018). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances, 8(52), 29598-29606.
- Singh, V. K. et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 586-611.
- Yan, R.-L. et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028.
- D'hooghe, M. & De Kimpe, N. (2008). Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone. Chemical Society Reviews, 37(7), 1319-1338.
- Chichibabin Reaction. In Name Reactions in Heterocyclic Chemistry II (eds J. J. Li and E. J. Corey), John Wiley & Sons, Inc., Hoboken, NJ, USA.
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- Gámez-Montaño, R. et al. (2024). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au.
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- Adib, M. et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34251-34266.
- Singh, V. K. et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 586-611.
- Gulevskaya, A. V. et al. (2014). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. The Journal of Organic Chemistry, 79(12), 5845-5851.
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- Banfi, L. et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1838-1882.
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A Comparative Guide to the In Vitro Efficacy of Novel Imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors
This guide provides a detailed comparison of the in vitro efficacy of a promising 6-chloro-imidazo[1,2-a]pyridine derivative against the established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib. It is intended for researchers, scientists, and drug development professionals interested in novel anti-inflammatory and anti-cancer therapeutics.
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Recent research has focused on synthesizing novel derivatives of this scaffold to identify potent and selective inhibitors of Cyclooxygenase-2 (COX-2).[2][3] COX-2 is a critical enzyme that is typically undetectable in most tissues but is induced during inflammation and in various cancers, making it a prime therapeutic target.[2]
This guide delves into the comparative in vitro performance of a representative novel compound, 3-(4-chlorophenoxy)-6-chloro-2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine (hereafter referred to as IMP-5j, based on its designation in cited literature), against the non-selective COX inhibitor Indomethacin and the selective COX-2 inhibitor Celecoxib .[4] We will examine the mechanistic basis for their activity, present comparative efficacy data, and provide detailed, validated protocols for replicating these findings.
Section 1: Compound Profiles
-
IMP-5j (Investigational): A novel imidazo[1,2-a]pyridine derivative designed as a selective COX-2 inhibitor. Its structure incorporates a methylsulfonyl phenyl group, a common pharmacophore in selective COX-2 inhibitors, and a 6-chloro substitution on the imidazo[1,2-a]pyridine core.[1][3]
-
Indomethacin (Non-selective COX Inhibitor): A well-established NSAID that potently inhibits both COX-1 and COX-2 isoforms.[5] Its lack of selectivity is associated with a higher risk of gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1, which plays a protective role in the gastric mucosa.[6]
-
Celecoxib (Selective COX-2 Inhibitor): A widely prescribed NSAID that preferentially inhibits COX-2 over COX-1.[7] This selectivity profile generally results in a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[8]
Section 2: Mechanistic Overview - The Cyclooxygenase (COX) Pathway
Cyclooxygenase enzymes catalyze the conversion of arachidonic acid into prostaglandin H2, the precursor to various prostanoids (prostaglandins, thromboxanes, and prostacyclins). These lipid mediators are pivotal in numerous physiological and pathological processes.
-
COX-1: Is constitutively expressed and involved in homeostatic functions such as protecting the gastric lining and maintaining kidney function.
-
COX-2: Is inducible by inflammatory stimuli, cytokines, and growth factors. Its upregulation is a hallmark of inflammation and is implicated in the progression of several cancers.[2][9]
The therapeutic rationale for selective COX-2 inhibitors is to suppress the inflammatory and proliferative signals mediated by COX-2 while sparing the protective functions of COX-1.
Caption: The Cyclooxygenase (COX) signaling pathway.
Section 3: Comparative In Vitro Efficacy Analysis
The primary measure of a compound's efficacy against an enzyme is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The ratio of IC50 values (COX-1/COX-2) provides a selectivity index, with higher values indicating greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| IMP-5j | 44.85 | 0.05 | 897 |
| Celecoxib | 15.10[8] | 0.04 - 0.05[7][8] | ~302 - 377 |
| Indomethacin | 0.013 - 0.04[6][8] | 0.13 - 0.51[6][8] | ~0.03 - 0.3 |
| Data for IMP-5j and its corresponding selectivity index are derived from a study on novel imidazo[1,2-a]pyridine derivatives.[4] Data for Celecoxib and Indomethacin are compiled from multiple in vitro studies for comparison.[5][6][7][8] |
Analysis: The data clearly demonstrates the superior potency and selectivity of the investigational compound, IMP-5j. With a COX-2 IC50 of 0.05 µM, it is equipotent to the established drug Celecoxib.[4] However, its significantly higher IC50 value for COX-1 results in a selectivity index of approximately 897, which is more than double that of Celecoxib. This suggests that IMP-5j may offer a wider therapeutic window and a potentially improved safety profile concerning COX-1-mediated side effects. As expected, Indomethacin demonstrates potent inhibition of both enzymes, with a selectivity index well below 1, confirming its non-selective profile.[6][8]
Section 4: Experimental Protocols for Efficacy Determination
To ensure the trustworthiness and reproducibility of these findings, detailed protocols for key in vitro assays are provided below. These protocols represent self-validating systems for screening and characterizing COX inhibitors.
Fluorometric COX Inhibitor Screening Assay
This enzyme-based assay directly measures the ability of a test compound to inhibit the activity of purified recombinant COX-1 or COX-2. It is a high-throughput method ideal for primary screening and IC50 determination.
Causality: The assay quantifies the generation of Prostaglandin G2, an intermediate product of the COX enzyme, using a fluorescent probe.[10] A decrease in fluorescence in the presence of the test compound is directly proportional to the inhibition of COX activity.
Caption: Workflow for the Fluorometric COX-2 Inhibitor Screening Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Thaw all kit components and bring to room temperature, keeping the COX-2 enzyme on ice.[10]
-
Reconstitute the human recombinant COX-2 enzyme with sterile water as per the manufacturer's instructions. Aliquot and store at -80°C.
-
Prepare a working solution of the COX Probe and COX Cofactor in COX Assay Buffer immediately before use.
-
-
Compound & Control Preparation:
-
Dissolve test compounds (e.g., IMP-5j), Celecoxib (positive control), and Indomethacin in DMSO to create high-concentration stock solutions.
-
Prepare 10-fold concentrated (10X) serial dilutions of the stock solutions in COX Assay Buffer. This minimizes the final DMSO concentration in the assay.[11]
-
-
Assay Plate Setup (96-well opaque plate):
-
Add 10 µL of the diluted test compounds to their assigned wells.
-
Add 10 µL of a known Celecoxib dilution to the "Inhibitor Control" wells.
-
Add 10 µL of COX Assay Buffer to the "Enzyme Control" (100% activity) wells.
-
-
Reaction Assembly:
-
Prepare a Master Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the Master Mix to each well.
-
Add 10 µL of the diluted COX-2 enzyme solution to all wells except the "No Enzyme" blank.
-
Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow inhibitors to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the Arachidonic Acid substrate solution to all wells.
-
Immediately begin measuring the fluorescence intensity (Excitation = 535 nm, Emission = 587 nm) in kinetic mode for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each test compound concentration relative to the Enzyme Control.
-
Plot percent inhibition versus compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This cell-based assay provides secondary validation of a compound's anti-inflammatory potential by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Causality: LPS, a component of gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators, including inducing the expression of inducible nitric oxide synthase (iNOS), which generates large amounts of NO.[12] The assay measures nitrite (a stable breakdown product of NO) in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels indicates inhibition of the inflammatory cascade.[13]
Caption: Workflow for the LPS-Induced Nitric Oxide Assay.
Detailed Protocol:
-
Cell Culture:
-
Compound Treatment and Stimulation:
-
Prepare dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and replace it with medium containing the test compounds. Incubate for a pre-treatment period of 2 hours.[14]
-
Add LPS to the wells to a final concentration of 1-2 µg/mL to induce an inflammatory response. Include wells with cells + LPS only (positive control) and untreated cells (negative control).
-
Incubate the plate for a further 18-24 hours.[14]
-
-
Nitrite Measurement (Griess Assay):
-
Prepare a sodium nitrite standard curve (1-100 µM) in culture medium.[15]
-
Carefully transfer 100 µL of cell culture supernatant from each well of the cell plate to a new 96-well plate.[13]
-
Prepare the Griess Reagent by mixing equal volumes of 0.1% N-(1-naphthyl)ethylenediamine and 1% sulfanilic acid in 5% phosphoric acid.[15]
-
Add 100 µL of the Griess Reagent to each well containing supernatant and standards.
-
Incubate for 30 minutes at room temperature, protected from light.[14]
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.[14]
-
Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.
-
Determine the percent inhibition of NO production for each compound relative to the LPS-only control.
-
Section 5: Discussion & Future Directions
The in vitro data presented in this guide strongly supports the continued investigation of 6-chloro-imidazo[1,2-a]pyridine derivatives, exemplified by IMP-5j, as a new class of highly potent and selective COX-2 inhibitors. Its efficacy is on par with Celecoxib, while its selectivity appears markedly superior, which could translate to a significant clinical advantage.
The described experimental protocols provide a robust framework for screening new chemical entities and validating their mechanism of action. The primary enzymatic assay offers a direct measure of target engagement, while the secondary cell-based assay confirms activity in a more biologically complex system, reflecting the compound's ability to modulate inflammatory pathways within a cell.
Future research should focus on:
-
Comprehensive Selectivity Profiling: Testing lead compounds against a broader panel of enzymes to identify any potential off-target effects.
-
In Vivo Efficacy: Evaluating the anti-inflammatory and analgesic properties of these compounds in established animal models of inflammation and pain.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profiles of lead candidates to assess their drug-like properties.
-
Mechanism of Action: Further studies into how imidazo[1,2-a]pyridine derivatives may suppress the STAT3/NF-κB/iNOS/COX-2 signaling pathway could reveal additional therapeutic benefits.[2]
References
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Riendeau, D., et al. (2001). Etoricoxib (MK-0663): Preclinical Profile and Comparison with Other Agents That Selectively Inhibit Cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Husain, A., et al. (2016). In vitro inhibitory concentration (IC50) of COX-1 and COX-2 enzyme... ResearchGate. Available at: [Link]
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Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Proceedings of the National Academy of Sciences. Available at: [Link]
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Ghandadi, M., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Daru Journal of Pharmaceutical Sciences. Available at: [Link]
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Eda, M., et al. (2018). In vitro COX-1 and COX-2 inhibition of test compounds, indomethacin,... ResearchGate. Available at: [Link]
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NCL. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute. Available at: [Link]
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Kalgutkar, A. S., et al. (2013). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]
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Forum Discussion. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? ResearchGate. Available at: [Link]
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Assay Genie. (2019). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]
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Zanotti, S., et al. (2023). 2.21 Nitric oxide assay in LPS-stimulated RAW 264.7 murine macrophages. Bio-protocol. Available at: [Link]
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Cayman Chemical. COX Fluorescent Inhibitor Screening Assay Kit. Interchim. Available at: [Link]
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Foroumadi, A., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Recent Patents on Anti-Cancer Drug Discovery. Available at: [Link]
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Foroumadi, A., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed. Available at: [Link]
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El-Sayed, M. A. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Advances. Available at: [Link]
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BPS Bioscience. COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
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Foroumadi, A., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors | Request PDF. ResearchGate. Available at: [Link]
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Mohammadi-Far, S., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Journal of the Iranian Chemical Society. Available at: [Link]
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A Senior Application Scientist’s Guide to Evaluating the Cross-Reactivity of 6-Chloro-2-methylimidazo[1,2-a]pyridine Derivatives
Introduction: The Promise and Challenge of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-tuberculosis properties.[1][2][3] The specific derivative, 6-Chloro-2-methylimidazo[1,2-a]pyridine, serves as a crucial building block for developing novel therapeutic agents. Its derivatives have shown promise in targeting various cellular pathways, from colon cancer cell lines to infectious agents like Mycobacterium tuberculosis.[2][4]
However, the very chemical versatility that makes this scaffold so attractive also presents a significant challenge: the potential for cross-reactivity, or "off-target" binding. As we functionalize the core structure to optimize potency for a primary target, we invariably alter its interaction profile with the broader proteome. Understanding and systematically evaluating this off-target profile is not merely an academic exercise; it is a critical step in drug development for predicting potential adverse effects, uncovering opportunities for drug repositioning, and ultimately ensuring clinical safety and efficacy.[5]
This guide provides a comprehensive, field-proven framework for evaluating the cross-reactivity of novel 6-Chloro-2-methylimidazo[1,2-a]pyridine derivatives. We will move beyond simple protocols to explain the causality behind our experimental choices, ensuring a robust and self-validating approach to characterizing your compounds.
Pillar 1: The Rationale of a Tiered Approach to Cross-Reactivity Profiling
A brute-force screen of a compound against every protein in the human proteome is impractical. A more strategic, tiered approach is required to efficiently identify and validate off-target interactions. This methodology begins with broad, cost-effective methods to cast a wide net and progressively narrows the focus using more complex, physiologically relevant assays. This ensures that resources are concentrated on the most promising candidates and the most significant potential liabilities.
Here is a logical workflow for this tiered approach:
Caption: A tiered workflow for evaluating compound cross-reactivity.
Pillar 2: Experimental Protocols & Data Interpretation
Tier 1A: In Silico Off-Target Prediction
Expertise & Experience: Before committing to expensive wet-lab experiments, computational methods provide a valuable first pass. These tools leverage vast databases of known protein-ligand interactions to predict potential off-targets based on the chemical similarity of your compound to known binders.[6][7] This is not a replacement for experimental data but a powerful tool for hypothesis generation. For instance, it can highlight potential liabilities, such as binding to hERG channels or specific kinase families, that warrant careful experimental follow-up.
Protocol: Ligand-Based Similarity Searching
-
Obtain the 2D Structure: Generate a SMILES string or SDF file for your 6-Chloro-2-methylimidazo[1,2-a]pyridine derivative.
-
Select Prediction Tools: Utilize publicly available or commercial platforms that employ algorithms like the Similarity Ensemble Approach (SEA) or others based on chemical fingerprinting (e.g., ECFP6).[7]
-
Perform the Search: Input the compound's structure into the platform. The algorithm will compare its structural fingerprints to a database of ligands with known biological activities.
-
Analyze the Output: The tool will generate a list of potential protein targets, ranked by a similarity score or statistical value (e.g., E-value). Focus on predictions with high confidence scores for initial investigation.
-
Causality Check: A high similarity score to a known inhibitor of, for example, a cardiovascular-related kinase should immediately flag that kinase family for inclusion in subsequent in vitro screens.
Tier 1B: Broad Kinase Panel Screening
Expertise & Experience: Given that a significant portion of drug discovery efforts targets the kinome, and kinase inhibitors are notoriously promiscuous, a broad kinase panel screen is an essential early step.[8] Screening at a single, high concentration (e.g., 1 or 10 µM) is a cost-effective way to rapidly identify potential off-target kinases from a large, diverse panel.[9] We recommend a radiometric assay format as the gold standard.
Trustworthiness: Radiometric assays, such as the HotSpot™ or ³³PanQinase™ platforms, directly measure the incorporation of a radiolabeled phosphate ([γ-³²P]-ATP or [γ-³³P]-ATP) from ATP onto a substrate.[8][10] This method is highly sensitive and less prone to interference from compound autofluorescence or color, which can plague fluorescence- or luminescence-based assays. It provides a direct, unambiguous measure of catalytic activity.[10]
Protocol: Single-Point Kinase Inhibition Assay
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. From this, create a 100x working stock for the assay.
-
Assay Reaction: In a 96- or 384-well plate, combine the kinase, its specific substrate, the test compound (at a final concentration of 1 or 10 µM), and the assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding a solution containing MgCl₂ and radiolabeled ATP. Incubate at a controlled temperature (e.g., 30°C) for a predetermined time.
-
Stop Reaction & Capture: Terminate the reaction and capture the phosphorylated substrate on a filter membrane.
-
Detection: Wash the filter to remove unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the result as percent inhibition relative to a DMSO vehicle control.
-
% Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO))
-
Data Presentation: Sample Kinase Panel Results
The table below illustrates hypothetical results for two derivatives, comparing them to a known multi-kinase inhibitor.
| Target Kinase | Compound A (10 µM) % Inhibition | Compound B (10 µM) % Inhibition | Staurosporine (1 µM) % Inhibition |
| Primary Target (e.g., CDK2) | 98% | 95% | 99% |
| Off-Target: GSK3β | 85% | 25% | 97% |
| Off-Target: FLT3 | 72% | 15% | 92% |
| Off-Target: PIM1 | 65% | 10% | 88% |
| Off-Target: AURKA | 12% | 8% | 75% |
| Off-Target: ABL1 | 5% | 3% | 96% |
This is illustrative data. Based on this, Compound A shows significant off-target activity against GSK3β, FLT3, and PIM1, which would require immediate follow-up. Compound B appears far more selective.
Tier 2: Dose-Response and Affinity Determination
Expertise & Experience: Any "hits" identified in single-point screens (typically >50-70% inhibition) must be validated in dose-response assays to determine their potency (IC₅₀). This quantitative measure is crucial for comparing the selectivity profile between different compounds and for understanding the therapeutic window.
Protocol: IC₅₀ Determination via Radiometric Kinase Assay
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilutions starting from 30 µM).
-
Assay Execution: Perform the radiometric kinase assay as described above, but with each concentration of the diluted compound.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Alternative/Orthogonal Method: Thermal Shift Assay (TSA)
Trustworthiness: As a self-validating system, it is crucial to use an orthogonal method to confirm binding. TSA, or Differential Scanning Fluorimetry (DSF), measures the change in a protein's melting temperature (Tₘ) upon ligand binding.[11] It detects direct physical interaction, is independent of enzyme activity, and can be used for both active and inactive kinases. A positive result in both a catalytic assay and a binding assay provides very high confidence in the interaction.
Protocol: Thermal Shift Assay
-
Reaction Mixture: In a qPCR plate, combine the purified kinase, the test compound at various concentrations, and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, slowly increasing the temperature from ~25°C to 95°C.
-
Fluorescence Monitoring: Continuously monitor the fluorescence of the dye. As the protein unfolds, the dye binds, and fluorescence increases.
-
Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition is the melting temperature (Tₘ). The change in melting temperature (ΔTₘ) is the difference between the Tₘ with the compound and with DMSO alone.
Data Presentation: Comparative Potency and Affinity
| Target Kinase | Compound A IC₅₀ (nM) | Compound B IC₅₀ (nM) | Compound A ΔTₘ (°C) @ 10 µM |
| Primary Target (CDK2) | 50 | 75 | +8.5 |
| Off-Target: GSK3β | 250 | >10,000 | +6.2 |
| Off-Target: FLT3 | 800 | >10,000 | +4.1 |
| Off-Target: PIM1 | 1,200 | >10,000 | +3.5 |
This is illustrative data. The IC₅₀ values confirm that Compound A has significant off-target potency against GSK3β, FLT3, and PIM1, whereas Compound B is highly selective for the primary target. The positive ΔTₘ values from the TSA experiment confirm direct binding to these off-targets.
Pillar 3: Cellular Confirmation and Mechanistic Insights
Expertise & Experience: In vitro assays with purified proteins are essential but do not fully replicate the complex environment of a living cell, where factors like membrane permeability, intracellular ATP concentrations, and competing proteins are at play. Therefore, confirming off-target activity in a cellular context is the final, critical step.
Illustrating On-Target vs. Off-Target Effects in a Signaling Pathway
Imagine a hypothetical scenario where our primary target is CDK2, crucial for cell cycle progression. However, our compound also inhibits GSK3β, a key regulator of the Wnt signaling pathway.
Caption: On-target (CDK2) vs. Off-target (GSK3β) inhibition.
Protocol: Western Blot for Cellular Target Engagement
-
Cell Treatment: Culture a relevant cell line (e.g., HT-29 colon cancer cells) and treat with a dose range of the test compound for a specified time (e.g., 2-24 hours).[4]
-
Lysate Preparation: Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of a known substrate for your on- and off-targets (e.g., Phospho-Rb for CDK2, Phospho-β-catenin for GSK3β). Also, probe for the total protein and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands. Quantify the band intensity to determine the reduction in substrate phosphorylation as a function of compound concentration.
Trustworthiness: A reduction in the phosphorylation of a direct downstream substrate in a cellular context provides strong evidence that the compound is engaging and inhibiting the target kinase within a physiological system. Comparing the cellular EC₅₀ for the on-target versus the off-target provides a more clinically relevant measure of selectivity.
Conclusion
The 6-Chloro-2-methylimidazo[1,2-a]pyridine scaffold is a powerful starting point for the development of novel therapeutics. However, a disciplined and systematic evaluation of cross-reactivity is paramount to success. By employing a tiered approach that combines in silico prediction, robust in vitro biochemical and biophysical assays, and cellular validation, researchers can build a comprehensive selectivity profile. This not only de-risks the progression of a lead candidate by identifying potential safety liabilities early but also uncovers the full therapeutic potential of these versatile molecules. This guide provides the framework and the causal logic to perform these evaluations with the highest degree of scientific integrity.
References
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Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(3), 424-443. Available at: [Link]
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Larsen, D., Chibale, K., et al. (2012). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Bioorganic & Medicinal Chemistry Letters, 22(18), 5853-5857. Available at: [Link]
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Wang, Z., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic & Biomolecular Chemistry, 19(4), 749-765. Available at: [Link]
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Li, J., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(14), 5428. Available at: [Link]
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Majumdar, P., & Pati, H. (2018). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 8(3), 1269-1305. Available at: [Link]
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Sadek, B., et al. (2018). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Letters in Organic Chemistry, 15(10), 837-842. Available at: [Link]
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Xie, L., & Bourne, P. E. (2008). Structure-based systems biology for analyzing off-target binding. Current Pharmaceutical Design, 14(21), 2029–2041. Available at: [Link]
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PubChem. (n.d.). 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine. National Center for Biotechnology Information. Available at: [Link]
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Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8634. Available at: [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 21. Available at: [Link]
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Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2. Available at: [Link]
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Vollmar, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20296-20301. Available at: [Link]
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N'guessan, D. U. J. P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research, 37(12), 43-55. Available at: [Link]
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Thermo Fisher Scientific. (2021). How to measure and minimize off-target effects in your genome editing experiments. YouTube. Available at: [Link]
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Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. Available at: [Link]
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- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
